5-[4-(Trifluoromethyl)phenyl]pentanoic acid
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Overview
Description
5-[4-(Trifluoromethyl)phenyl]pentanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethyl)benzene and pentanoic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may involve large-scale reactions in reactors, followed by purification steps such as distillation, crystallization, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]pentanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]pentanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid: Similar structure but with additional fluorine atoms.
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid: Contains an oxo group instead of a pentanoic acid chain.
5,5,5-Trifluoro-4-methylpentanoic acid: Similar structure with a methyl group instead of a phenyl ring.
Uniqueness
5-[4-(Trifluoromethyl)phenyl]pentanoic acid is unique due to its specific combination of a trifluoromethyl group and a pentanoic acid chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)10-7-5-9(6-8-10)3-1-2-4-11(16)17/h5-8H,1-4H2,(H,16,17) |
InChI Key |
VCLFAJAXIVOTKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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